molecular formula C12H21NO5 B2766002 3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate CAS No. 1569089-78-6

3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate

Cat. No. B2766002
CAS RN: 1569089-78-6
M. Wt: 259.302
InChI Key: RSQHRHJTNDOFGS-UHFFFAOYSA-N
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Description

3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate is a chemical compound with the molecular formula C12H21NO5 . It has a molecular weight of 259.3 . The compound is in liquid form at normal temperature .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-8(9(14)16-6)17-12(13,4)5/h8H,7H2,1-6H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a liquid at normal temperature .

Scientific Research Applications

Asymmetric Synthesis

This compound is utilized in asymmetric synthesis, a critical area of research in organic chemistry. The bulky tert-butyl group can influence the stereochemistry of reactions, providing selectivity for the formation of enantiomerically enriched products. This is particularly useful in the synthesis of chiral molecules, which are important in pharmaceuticals .

Material Science

In material science, the compound’s unique structure could be explored for the development of new polymeric materials. Its potential to act as a monomer or a cross-linking agent could lead to materials with novel properties, such as increased thermal stability or specific mechanical characteristics .

Analytical Chemistry

“3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate” may serve as a standard or reagent in analytical techniques like NMR, HPLC, LC-MS, and UPLC. Its well-defined structure makes it suitable for use in method development and calibration processes .

Environmental Applications

The tert-butyl group’s reactivity could be harnessed in environmental chemistry, possibly in the degradation of pollutants. Research into the biodegradation pathways of tert-butyl compounds can provide insights into reducing environmental contaminants .

Medicine

While direct applications in medicine are not extensively documented, the compound’s derivatives could be investigated for medicinal chemistry applications. Its structural features might be useful in drug design, particularly in the creation of prodrugs or drug delivery systems .

Industrial Uses

The compound could find industrial applications, potentially in the synthesis of fine chemicals or as an intermediate in the production of larger, more complex molecules. Its stability under various conditions makes it a valuable candidate for industrial processes .

Organic Synthesis

It can be used as a building block in organic synthesis, contributing to the construction of complex organic molecules. Its functional groups offer multiple reactive sites for transformations, which is beneficial in multi-step synthetic routes .

Catalysis

The compound might be involved in catalytic systems, particularly those requiring sterically hindered environments. Its bulky groups can create a unique microenvironment around the catalytic center, influencing the outcome of catalytic reactions .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-O-tert-butyl 5-O-methyl 2,2-dimethyl-1,3-oxazolidine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-8(9(14)16-6)17-12(13,4)5/h8H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQHRHJTNDOFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(CC(O1)C(=O)OC)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate

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